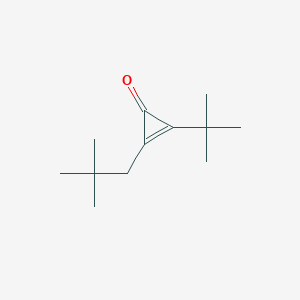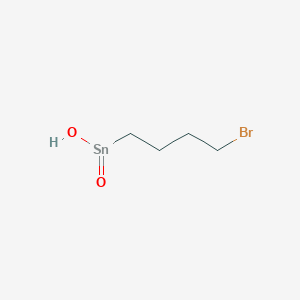![molecular formula C9H6BrNO3 B14599502 1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene CAS No. 58811-51-1](/img/structure/B14599502.png)
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene is an organic compound that features a brominated propargyl group attached to a nitrobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene can be synthesized through the reaction of 3-nitrophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Nitrophenol+Propargyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The propargyl group can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Nucleophilic substitution: Formation of azides or thioethers.
Reduction: Formation of 1-[(3-bromoprop-2-yn-1-yl)oxy]-3-aminobenzene.
Oxidation: Formation of carboxylic acids or ketones depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Biological Studies: Used in the study of enzyme inhibition and protein modification due to its reactive bromine and nitro groups.
Wirkmechanismus
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene involves its ability to act as an electrophile due to the presence of the bromine atom. This allows it to react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The nitro group can also participate in redox reactions, further contributing to its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl bromide: Similar in structure but lacks the nitrobenzene ring.
3-Nitrophenol: Contains the nitrobenzene ring but lacks the propargyl group.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but without the nitro group.
Uniqueness
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene is unique due to the combination of the brominated propargyl group and the nitrobenzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research applications.
Eigenschaften
CAS-Nummer |
58811-51-1 |
|---|---|
Molekularformel |
C9H6BrNO3 |
Molekulargewicht |
256.05 g/mol |
IUPAC-Name |
1-(3-bromoprop-2-ynoxy)-3-nitrobenzene |
InChI |
InChI=1S/C9H6BrNO3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,6H2 |
InChI-Schlüssel |
JDKUXDKAQOMYKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC#CBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)





![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)


![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
